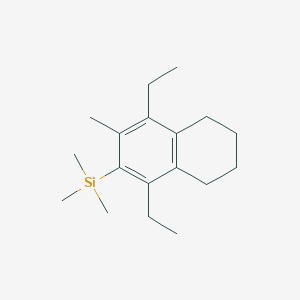
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane is an organic compound that features a naphthalene core substituted with ethyl, methyl, and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthalene core, which is then functionalized with ethyl and methyl groups.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl group, and the temperature is controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reactions are scaled up using larger reactors and more efficient mixing and temperature control systems.
Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography to ensure high purity and consistency.
化学反应分析
Types of Reactions
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene core or the substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane exerts its effects depends on its interactions with molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments and biological membranes. The naphthalene core can participate in π-π interactions and other non-covalent interactions with target molecules.
相似化合物的比较
Similar Compounds
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(triethyl)silane: Similar structure but with triethylsilyl group.
(1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)germane: Similar structure but with a germane group instead of silane.
Uniqueness
The unique combination of the naphthalene core with the trimethylsilyl group in (1,4-Diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)(trimethyl)silane provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
651303-39-8 |
|---|---|
分子式 |
C18H30Si |
分子量 |
274.5 g/mol |
IUPAC 名称 |
(1,4-diethyl-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H30Si/c1-7-14-13(3)18(19(4,5)6)15(8-2)17-12-10-9-11-16(14)17/h7-12H2,1-6H3 |
InChI 键 |
UIPQDWZNMIYIQU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C2=C1CCCC2)CC)[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















